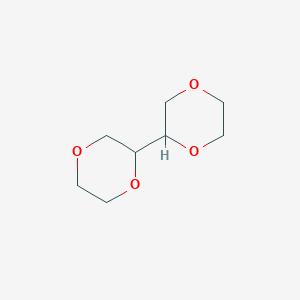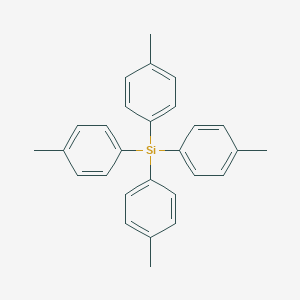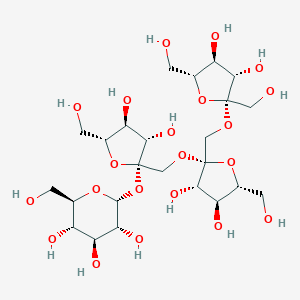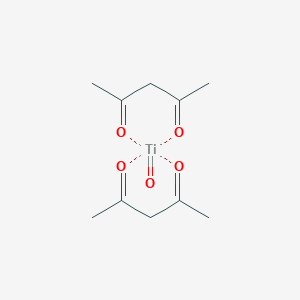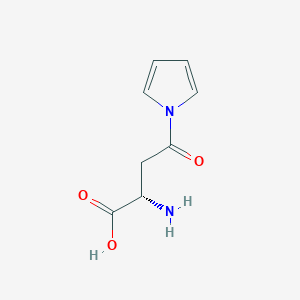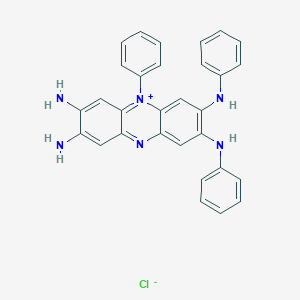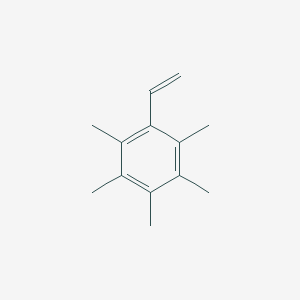
1-Ethenyl-2,3,4,5,6-pentamethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2,3,4,5,6-pentamethylbenzene, also known as styrene pentamer, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the styrene family and is used in various industrial applications, including the production of plastics, resins, and synthetic rubber. In recent years, researchers have explored the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the field of biomedical research.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene is not fully understood. However, studies have suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Ethenyl-2,3,4,5,6-pentamethylbenzene exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in stimulated macrophages. Additionally, 1-Ethenyl-2,3,4,5,6-pentamethylbenzene has been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in certain biological assays.
Zukünftige Richtungen
There are several future directions for the research on 1-Ethenyl-2,3,4,5,6-pentamethylbenzene. One area of interest is the development of new materials using this compound as a building block. Researchers are exploring the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the development of advanced polymers, copolymers, and composites with unique properties.
Another area of interest is the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the development of new drugs for the treatment of various diseases. Researchers are investigating the anti-inflammatory and antioxidant properties of this compound and exploring its potential as a therapeutic agent for the treatment of conditions such as arthritis, cancer, and neurodegenerative diseases.
Conclusion:
In conclusion, 1-Ethenyl-2,3,4,5,6-pentamethylbenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential as a building block for the development of new materials and as a therapeutic agent for the treatment of various diseases makes it a promising compound for future research.
Synthesemethoden
The synthesis of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene can be achieved through several methods. One common method involves the reaction of pentamethylbenzene with acetylene in the presence of a catalyst. Another method involves the reaction of pentamethylbenzene with vinyl chloride in the presence of a catalyst. Both methods result in the formation of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2,3,4,5,6-pentamethylbenzene has shown promising results in various scientific research applications. One area of interest is its potential as a building block for the development of new materials with unique properties. Researchers have synthesized polymers and copolymers using 1-Ethenyl-2,3,4,5,6-pentamethylbenzene, which exhibit exceptional thermal stability, mechanical strength, and chemical resistance.
Another area of interest is the potential of 1-Ethenyl-2,3,4,5,6-pentamethylbenzene in the field of biomedical research. Studies have shown that this compound exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
13324-25-9 |
|---|---|
Produktname |
1-Ethenyl-2,3,4,5,6-pentamethylbenzene |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-ethenyl-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C13H18/c1-7-13-11(5)9(3)8(2)10(4)12(13)6/h7H,1H2,2-6H3 |
InChI-Schlüssel |
UFMLLTODLZCTMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)C)C=C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)C)C=C)C)C |
Synonyme |
2,3,4,5,6-Pentamethylstyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



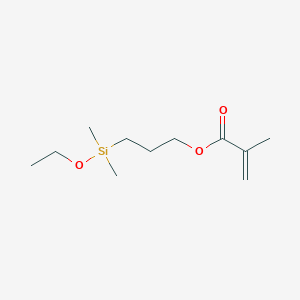
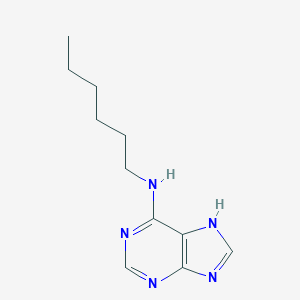
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)



